5-[(Pyridin-4-yl)methyl]pyridin-3-ol
Description
5-[(Pyridin-4-yl)methyl]pyridin-3-ol is a pyridine derivative featuring a pyridin-3-ol core substituted at the 5-position with a pyridin-4-ylmethyl group. This bifunctional structure combines the hydrogen-bonding capability of the hydroxyl group with the aromatic and basic properties of the pyridine rings.
Properties
IUPAC Name |
5-(pyridin-4-ylmethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-6-10(7-13-8-11)5-9-1-3-12-4-2-9/h1-4,6-8,14H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSWHWAILFKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyridin-4-yl)methyl]pyridin-3-ol typically involves the reaction of 4-pyridinecarboxaldehyde with 3-hydroxypyridine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(Pyridin-4-yl)methyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine rings can be reduced to piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 5-[(Pyridin-4-yl)methyl]pyridin-3-one.
Reduction: Formation of 5-[(Piperidin-4-yl)methyl]piperidin-3-ol.
Substitution: Formation of halogenated derivatives such as 5-[(4-Bromopyridin-4-yl)methyl]pyridin-3-ol.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of 5-[(Pyridin-4-yl)methyl]pyridin-3-ol exhibit promising anticancer properties. For instance, studies have demonstrated that compounds with a pyridine core can inhibit specific cancer cell lines, suggesting that modifications to the pyridine structure can enhance bioactivity against tumors. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer progression.
Case Study:
A study published in Molecular Medicine Reports highlighted the synthesis of pyridine derivatives that showed selective cytotoxicity against breast cancer cells. The derivatives were evaluated for their ability to induce apoptosis and inhibit cell proliferation, demonstrating significant potential for further development as anticancer agents .
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyridine derivatives. Research has shown that certain compounds can mitigate neurodegenerative processes, making them candidates for treating conditions like Parkinson's disease.
Case Study:
A recent investigation into 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives revealed their potential as c-Abl inhibitors, which are crucial in neurodegenerative disease pathways. The study found that these compounds exhibited lower toxicity and better blood-brain barrier permeability compared to existing treatments .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions and various purification techniques. The characterization of the synthesized compounds often utilizes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity.
Synthesis Example:
A synthesis method reported in the literature involves the reaction of pyridine derivatives with aldehydes under acidic conditions to yield the target compound. This method allows for the introduction of various substituents on the pyridine rings, thereby enhancing biological activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, it may act as an enzyme inhibitor or modulate receptor activity, leading to altered signaling pathways that affect cell survival and proliferation.
Table: Biological Activities of Pyridine Derivatives
Mechanism of Action
The mechanism of action of 5-[(Pyridin-4-yl)methyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyridine rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations
Bulky substituents (e.g., 4-Cl-2-MeO-phenyl in ) may sterically hinder interactions but improve lipophilicity, affecting membrane permeability in biological systems . Polar groups (e.g., aminomethyl and hydroxymethyl in ) enhance water solubility and hydrogen-bonding capacity, making such derivatives suitable for aqueous-phase reactions or as ligands in coordination chemistry .
However, direct evidence is lacking .
Synthetic Strategies :
- and highlight coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions as common routes for pyridin-3-ol derivatives. The target compound could be synthesized via similar methods, such as alkylation of pyridin-3-ol with a pyridin-4-ylmethyl halide .
Biological Activity
5-[(Pyridin-4-yl)methyl]pyridin-3-ol is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its dual pyridine structure, has been investigated for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyridine derivatives. For instance, a study highlighted the antibacterial activity of various pyridine compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Pyridine derivative A | 0.0039 | S. aureus |
| Pyridine derivative B | 0.025 | E. coli |
Antiviral Activity
Research has shown that pyridine derivatives exhibit antiviral properties, particularly against viral infections. The presence of hydroxyl groups in these compounds enhances their interaction with viral proteins, potentially inhibiting viral replication .
Anticancer Activity
The anticancer potential of pyridine derivatives has also been explored. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Study : In a recent investigation, a series of pyridine derivatives were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assay : A study assessed the cytotoxic effects of various pyridine compounds on human cancer cell lines using MTT assays. The results revealed that some derivatives caused a dose-dependent decrease in cell viability, suggesting potential for further development as anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Hydroxyl Group : The presence of the hydroxyl group at the 3-position enhances solubility and bioavailability.
- Pyridine Rings : The interaction between the two pyridine rings may facilitate binding to biological targets, enhancing its pharmacological effects.
Q & A
Basic Question
- NMR Spectroscopy : - and -NMR can identify proton environments (e.g., hydroxyl vs. pyridinyl protons) and confirm substitution patterns. Aromatic protons typically resonate between δ 7.0–9.0 ppm, while hydroxyl groups appear as broad singlets .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns, critical for confirming molecular weight and functional groups.
- HPLC : Reverse-phase HPLC with UV detection (λ ≈ 260 nm for pyridine absorption) ensures purity, especially for polar derivatives .
How can SHELX software improve the accuracy of crystal structure refinement for pyridine-based compounds?
Advanced Question
SHELXL () is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinned data. For pyridine derivatives, it refines hydrogen bonding networks (e.g., O–H···N interactions) and thermal motion parameters, reducing residual electron density errors. Advanced features like restraints for disordered solvent molecules (e.g., water in hemihydrates) enhance model reliability. Comparative refinement using SHELXE in pipelines is advantageous for high-throughput crystallography .
How should researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?
Advanced Question
Discrepancies often arise from solvent effects, proton exchange dynamics, or incomplete basis sets in computational models. To resolve these:
- Experimental Validation : Acquire NMR spectra in deuterated DMSO or CDCl₃ to stabilize hydroxyl protons and reduce exchange broadening.
- Computational Adjustments : Use density functional theory (DFT) with solvent-implicit models (e.g., PCM) and hybrid functionals (B3LYP) to better match observed chemical shifts.
- Dynamic Effects : Molecular dynamics simulations (e.g., in GROMACS) can model conformational flexibility affecting NMR or IR spectra .
What role do intermolecular interactions play in the stability and crystallinity of pyridine derivatives like this compound?
Advanced Question
Hydrogen bonding (e.g., O–H···N between hydroxyl and pyridinyl groups) and π-π stacking of aromatic rings dominate packing arrangements, influencing melting points and solubility. In hemihydrate structures (), water molecules mediate hydrogen-bonded networks, enhancing lattice stability. These interactions can be probed via Hirshfeld surface analysis to predict crystallization behavior .
What strategies mitigate oxidation or degradation during storage of pyridine derivatives with hydroxyl groups?
Basic Question
- Storage Conditions : Use amber vials under inert gas (N₂ or Ar) at −20°C to prevent photooxidation and moisture absorption.
- Stabilizers : Add antioxidants like BHT (0.1% w/w) or chelating agents (EDTA) to neutralize reactive oxygen species.
- Solvent Selection : Store in anhydrous DMSO or ethanol, which minimizes hydrolysis. Avoid aqueous buffers unless lyophilized .
How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in pyridine derivatives?
Advanced Question
SAR analysis involves systematically modifying substituents (e.g., replacing hydroxyl with methoxy or halogen groups) and evaluating changes in bioactivity. For example, triazole-pyridine hybrids () show enhanced antimicrobial activity when electron-withdrawing groups increase lipophilicity. Computational docking (e.g., AutoDock Vina) identifies key binding interactions, such as hydrogen bonds with target enzymes, informing rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
